molecular formula C10H8O4 B11904336 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 76733-21-6

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11904336
CAS No.: 76733-21-6
M. Wt: 192.17 g/mol
InChI Key: KAKSISCQBZCYTG-UHFFFAOYSA-N
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Description

3,7-Dihydroxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. The chromone structure is characterized by a benzopyranone framework, which is a fusion of a benzene ring with a pyrone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method includes the use of resorcinol and ethyl acetoacetate in the presence of a catalyst such as piperidine or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,7-Dihydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

This detailed overview provides a comprehensive understanding of 3,7-Dihydroxy-2-methyl-4H-chromen-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

76733-21-6

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3,7-dihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H8O4/c1-5-9(12)10(13)7-3-2-6(11)4-8(7)14-5/h2-4,11-12H,1H3

InChI Key

KAKSISCQBZCYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)O

Origin of Product

United States

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